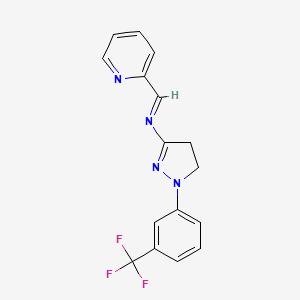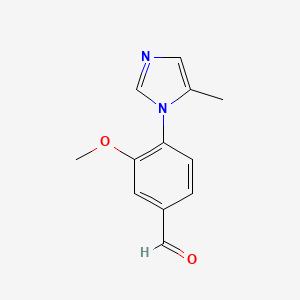
2-Bromo-4-(4-tert-butylphenyl)pyridine
Descripción general
Descripción
2-Bromo-4-(4-tert-butylphenyl)pyridine is an organic compound that belongs to the class of bromopyridines. It features a pyridine ring substituted with a bromine atom at the 2-position and a tert-butylphenyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-tert-butylphenyl)pyridine typically involves the bromination of 4-[4-(tert-butyl)phenyl]pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(4-tert-butylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under basic conditions.
Sonogashira Coupling: This reaction involves palladium catalysts and alkynes in the presence of a base such as triethylamine.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Sonogashira Coupling: Produces aryl-alkyne compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-(4-tert-butylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(4-tert-butylphenyl)pyridine depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is typically replaced by a new carbon-carbon bond, facilitated by palladium catalysts. The molecular targets and pathways involved in these reactions include the formation of palladium complexes and the subsequent transmetalation and reductive elimination steps.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(Tert-butyl)phenyl]pyridine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
2-Bromo-4,6-di-tert-butylphenol: Features a similar bromine substitution but on a phenol ring, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-(4-tert-butylphenyl)pyridine is unique due to its combination of a bromine atom and a tert-butylphenyl group on a pyridine ring. This unique structure imparts specific reactivity patterns, making it valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C15H16BrN |
|---|---|
Peso molecular |
290.20 g/mol |
Nombre IUPAC |
2-bromo-4-(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)13-6-4-11(5-7-13)12-8-9-17-14(16)10-12/h4-10H,1-3H3 |
Clave InChI |
ORMINOQCYKPFLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-1-[(methylsulfanyl)methyl]-2-nitrobenzene](/img/structure/B8643070.png)





![[(2-Chloro-3-methoxy-3-oxopropyl)sulfanyl]acetic acid](/img/structure/B8643115.png)



![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8643122.png)



